

Comprehensive Application Notes and Protocols: Levetiracetam Stability in Intravenous Solutions

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Compound Focus: Levetiracetam

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Introduction to Levetiracetam Formulation Profiles and Stability Challenges

Levetiracetam is a second-generation antiepileptic drug with a unique mechanism of action involving binding to the **synaptic vesicle protein SV2A**, which modulates synaptic vesicle exocytosis and neurotransmitter release. It has become a **first-line treatment** for status epilepticus and acute repetitive seizures in critical care settings due to its favorable pharmacokinetic profile, minimal drug interactions, and relatively safe adverse effect profile. The intravenous formulation is particularly valuable when oral administration is not feasible, especially in critically ill patients, those undergoing surgical procedures, or those with impaired gastrointestinal function. Understanding the **chemical and physical stability** of **levetiracetam** in various intravenous solutions is therefore paramount for ensuring patient safety, formulating effective dosing regimens, and developing efficient hospital protocols.

The **stability profile** of **levetiracetam** in intravenous solutions presents both opportunities and challenges for clinical practice. As a relatively stable molecule in aqueous solutions, **levetiracetam** maintains integrity across a range of storage conditions and container types. However, specific clinical scenarios—such as use in critically ill patients with augmented renal clearance requiring continuous infusion, neonatal intensive care with limited intravenous access, or hospice care with volume restrictions—demand specialized knowledge of

concentration limits, compatibility with parenteral nutrition, and optimal storage conditions. This document provides comprehensive application notes and detailed experimental protocols to guide researchers, scientists, and drug development professionals in stability testing and clinical application of **levetiracetam** intravenous formulations.

Experimental Methods for Stability Assessment

Stability-Indicating HPLC Analysis

The **gold standard** for evaluating **levetiracetam** chemical stability employs **stability-indicating high-performance liquid chromatography (HPLC)** with ultraviolet detection. This method must be properly validated to separate **levetiracetam** from its degradation products and potential leachables from container materials. The following protocol outlines a representative methodology adapted from multiple stability studies:

- **Chromatographic Conditions:** Utilize a C18 column (e.g., Phenomenex Kinetex 2.6 μ m C18 [1] or Symmetry C18 [2]) with dimensions of 100-150mm \times 4.6mm. The mobile phase typically consists of a mixture of acetonitrile, methanol, and aqueous buffer (e.g., ammonium phosphate) in ratios ranging from 5:16:79 [1] to 5:95 [2] (v/v/v). The flow rate should be maintained between 1.0-1.2 mL/min with UV detection at 205-213 nm [1] [2]. The injection volume is generally 5 μ L.
- **Sample Preparation:** For analysis, **levetiracetam** samples should be diluted with HPLC-grade water to achieve concentrations within the validated range of the method (typically 0.25-2.0 mg/mL). After centrifugation at 2560 \times g for 10 minutes, the supernatant should be filtered through a 0.45 μ m hydrophilic propylene membrane filter before injection to remove particulate matter and prevent column damage [1].
- **Validation Parameters:** The method should demonstrate specificity against degradation products, accuracy with $\geq 90\%$ recovery, precision with intra-day and inter-day coefficients of variation $< 10\%$, and linearity across the calibration range ($R^2 > 0.99$) [1]. Forced degradation studies should include exposure to acid, base, oxidant, heat, and light to verify the stability-indicating capability of the method.

Physical Stability Assessment Protocols

Physical stability evaluation encompasses multiple parameters that must be assessed throughout the study period:

- **Visual Inspection:** Examine samples against white and black backgrounds under normal fluorescent light and with polarized light to detect subtle changes. Assess for **color change, haze, particulate formation, or gas evolution**. **Levetiracetam** solutions should remain clear and colorless throughout the stability period [3] [4].
- **pH Monitoring:** Measure pH values at each time point using a properly calibrated pH meter. Changes greater than 0.5 units from baseline may indicate potential instability. **Levetiracetam** solutions in sodium chloride 0.9% typically maintain pH stability throughout storage [3].
- **Subvisible Particulate Testing:** For parenteral products, analyze particulate matter using light obscuration or microscopic methods according to USP <788> requirements. This is particularly critical when evaluating compatibility with parenteral nutrition admixtures [5].
- **Lipid Emulsion Stability:** When testing **levetiracetam** in parenteral nutrition admixtures, determine the **mean lipid droplet size (MDS)** and the **percentage of fat globules $\geq 5\mu\text{m}$ (PFAT5)**. The United States Pharmacopeia requires MDS $< 5\mu\text{m}$ and PFAT5 $< 0.05\%$ for lipid emulsion stability [5].

Comprehensive Stability and Compatibility Data

Solution Stability Under Various Conditions

Table 1: Stability of **Levetiracetam** in Intravenous Solutions Under Various Storage Conditions

Concentration	Diluent	Container	Storage Temperature	Stability Duration	Study Details
40 mg/mL [3]	Sodium chloride 0.9%	PVC bags, polyolefin bags,	Refrigeration (2-8°C)	14 days	Retained 94.2-101.3% initial concentration; no

Concentration	Diluent	Container	Storage Temperature	Stability Duration	Study Details
		polypropylene syringes			significant pH change [3]
15 mg/mL [4]	NS, D5W, LR	PVC bags	Room temperature (15-30°C)	24 hours	Based on manufacturer data (Hospira); physically compatible and chemically stable [4]
5 mg/mL [4]	NS, D5W, LR	PVC bags	Room temperature (15-30°C)	4 hours	Traditional stability timeframe; conservative approach [4]
1.6 mg/mL [5]	Parenteral nutrition (PN) admixtures	Glass vials	Room temperature (22°C), refrigeration (4°C), accelerated (32°C)	7 days	Compatible with both Nutriflex Lipid Special (NOS) and Nutriflex Lipid (NLS); MDS <5µm [5]

Parenteral Nutrition Admixture Compatibility

Levetiracetam demonstrates exceptional compatibility with complex parenteral nutrition (PN) admixtures, making it suitable for co-administration in critical care settings where intravenous access may be limited. A rigorous compatibility study evaluated **levetiracetam** at a concentration of 1.6 mg/mL in two commercial all-in-one PN admixtures: Nutriflex Lipid Special (NOS) and Nutriflex Lipid (NLS). The study employed multiple analytical techniques to assess stability under various temperature conditions (4°C, 22°C, and 32°C) over seven days. The results demonstrated that **mean lipid droplet size (MDS)** remained below $2.6 \pm 0.63 \mu\text{m}$ across all conditions, well within the USP requirement of $<5 \mu\text{m}$. The **pH values** remained stable with minimal fluctuations, and **HPLC analysis** confirmed chemical stability with no significant degradation

peaks observed. This comprehensive assessment confirms that **levetiracetam** maintains both physical and chemical integrity when admixed with PN formulations, providing critical flexibility for medication administration in nutrition-supported patients [5].

Container Compatibility and Storage

Container selection significantly influences **levetiracetam** stability and storage considerations. Studies have comprehensively evaluated compatibility across various container materials:

- **Polyvinyl Chloride (PVC) Bags:** **Levetiracetam** solutions demonstrate **excellent compatibility** with PVC containers, maintaining stability for 24 hours at room temperature when diluted to concentrations up to 15 mg/mL [4]. This compatibility extends to both manufacturer-prepared solutions and extemporaneously compounded preparations.
- **Polyolefin Bags and Polypropylene Syringes:** Refrigerated storage (2-8°C) of **levetiracetam** solutions (40 mg/mL) in polyolefin bags and polypropylene syringes demonstrates **extended stability** for up to 14 days without significant degradation, particulate formation, or pH changes [3]. This finding is particularly valuable for pharmacy bulk preparation and hospice settings where extended stability reduces waste and improves efficiency.
- **Glass Containers:** **Levetiracetam** is compatible with glass containers; however, this packaging is less frequently used for ready-to-administer solutions in clinical practice compared to plasticized containers.

Administration Protocols and Clinical Considerations

Intravenous Push and Infusion Methods

Levetiracetam administration encompasses multiple modalities, each with specific protocols and stability considerations:

- **Intravenous Push (IVP):** Recent evidence supports **undiluted IVP administration** at a concentration of 100 mg/mL over 2-5 minutes, even for high loading doses (up to 4,500 mg). This method

significantly **reduces time to administration** (median 12 minutes for IVP vs. 38 minutes for IV piggyback) without increasing adverse events [6]. For large doses requiring multiple vials, the medication can be drawn into multiple syringes while maintaining the 2-5 minute administration time. This approach is particularly valuable in emergency situations like status epilepticus where rapid administration correlates with improved outcomes.

- **Traditional IV Infusion:** The manufacturer recommends diluting **levetiracetam** in 100 mL of compatible diluent (0.9% sodium chloride, lactated Ringer's, or 5% dextrose) and infusing over 15 minutes [4]. For pediatric patients or fluid-restricted individuals, smaller volumes may be used with careful attention to final concentration, which should not exceed 15 mg/mL [4]. This method remains appropriate for routine administration when rapid achievement of therapeutic levels is not critical.
- **Continuous Infusion:** Emerging evidence supports **continuous intravenous infusion** of **levetiracetam** for critically ill patients with augmented renal clearance who require sustained therapeutic levels. Monte Carlo simulations indicate that continuous infusion may optimize target attainment in these challenging patients [7]. Although not yet FDA-approved, this approach demonstrates a favorable safety profile in preliminary studies and should be considered when trough levels cannot be maintained with intermittent dosing.

Special Population Considerations

Critically ill patients often present unique challenges for **levetiracetam** dosing and administration:

- **Augmented Renal Clearance (ARC):** Patients with ARC (creatinine clearance >130 mL/min) exhibit **enhanced drug clearance** that may lead to subtherapeutic **levetiracetam** concentrations. Monte Carlo simulations suggest that higher doses (up to 6000 mg daily) or extended/continuous infusions may be necessary to maintain therapeutic trough concentrations (12-46 mg/L) in this population [7] [2]. Therapeutic drug monitoring should be considered when available for these patients.
- **Hospice and Palliative Care:** For imminently dying hospice patients, the standard 100 mL infusion volume may be burdensome. Concentrated solutions (40 mg/mL) in syringes demonstrate **14-day stability** under refrigeration, allowing for reduced volume administration that improves patient comfort and tolerability [3].

- **Parenteral Nutrition Patients:** When **levetiracetam** must be administered with PN due to limited intravenous access, the **compatibility data** support direct admixture with stable PN formulations. However, this should only be implemented when the specific PN formulation has been evaluated for compatibility, and appropriate quality control measures are in place [5].

Conclusion and Stability Recommendations

The comprehensive stability data demonstrate that **levetiracetam is a robust molecule** suitable for various clinical administration scenarios. Based on the available evidence, the following recommendations are provided for clinical practice and further research:

- **Standard Solution Stability:** For routine use, **levetiracetam** solutions diluted to 15 mg/mL or less in compatible diluents (0.9% sodium chloride, 5% dextrose, or lactated Ringer's) remain stable for 24 hours at room temperature in PVC containers [4]. This represents the current manufacturer recommendation based on updated stability data.
- **Extended Stability:** When prepared under controlled conditions, more concentrated solutions (40 mg/mL) maintain stability for up to 14 days under refrigeration (2-8°C) in polypropylene syringes, PVC bags, or polyolefin bags [3]. This extended stability supports pharmacy bulk preparation and reduces waste.
- **Parenteral Nutrition Admixture:** **Levetiracetam** at 1.6 mg/mL demonstrates **compatibility and stability** in selected PN admixtures for up to 7 days under refrigeration and at room temperature [5]. However, adherence to strict compounding protocols and quality assessment is essential when utilizing this approach.
- **Future Research Directions:** Further studies should explore the **long-term stability** of **levetiracetam** in emerging container systems, evaluate compatibility with additional PN formulations, and establish the safety profile of continuous infusion protocols across diverse patient populations.

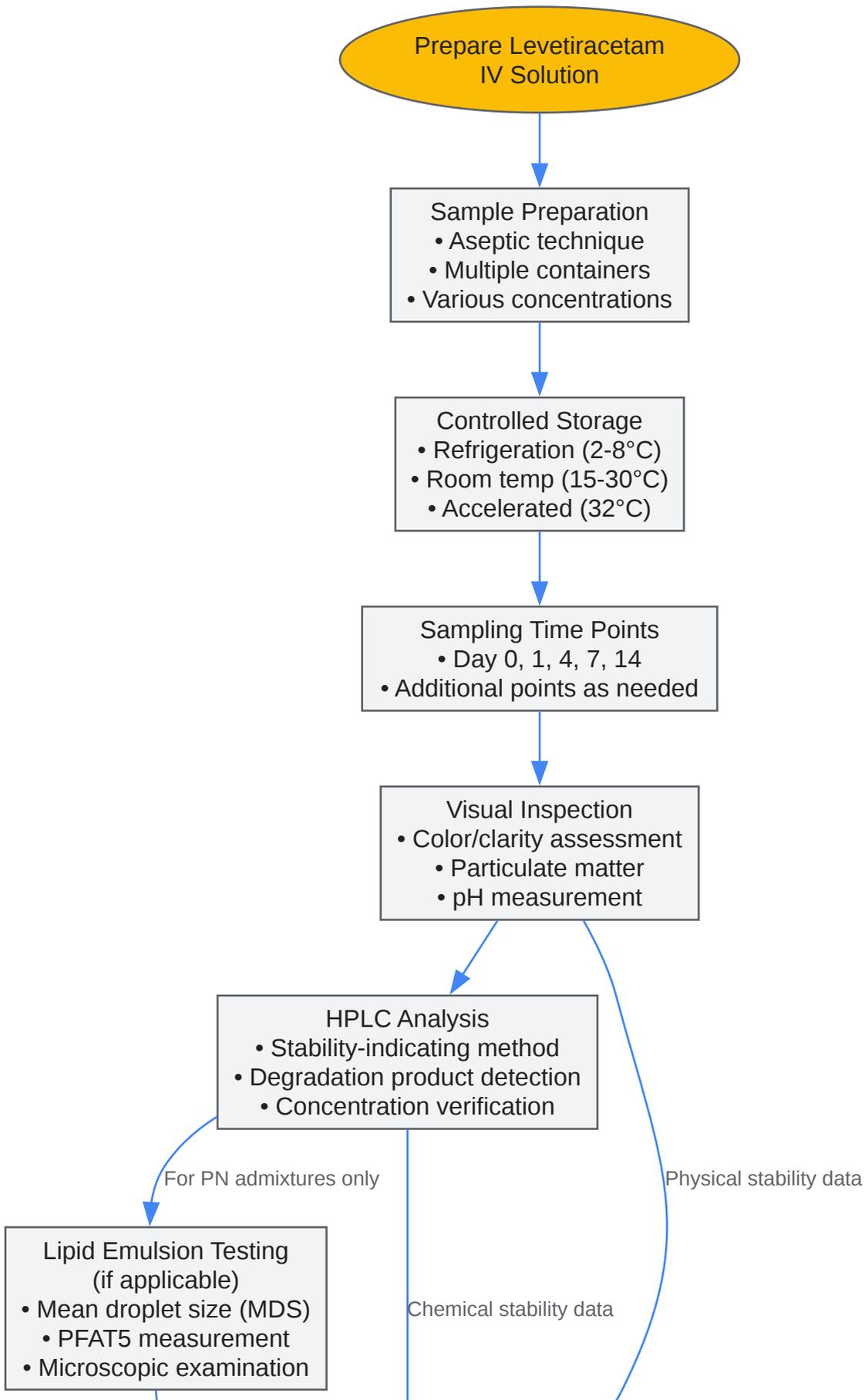
*Table 2: Recommended Storage Conditions and Stability Periods for **Levetiracetam** Intravenous Formulations*

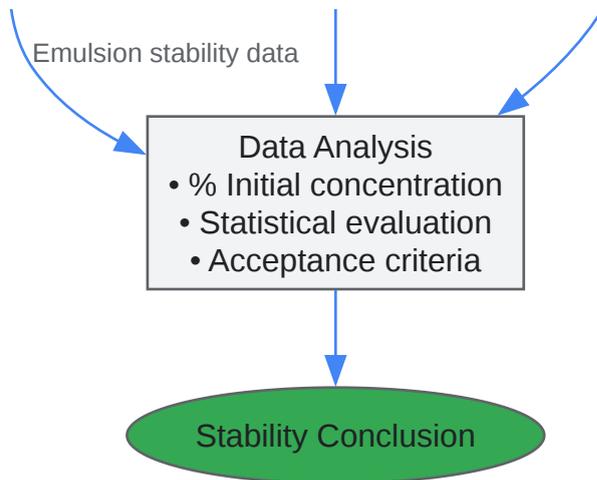
Preparation Type	Recommended Storage	Maximum Stability	Key Considerations
Standard Dilution (≤ 15 mg/mL)	Room temperature (15-30°C)	24 hours	Compatible with PVC, polyolefin containers [4]
Concentrated Solution (40 mg/mL)	Refrigeration (2-8°C)	14 days	Suitable for hospice/fluid-restricted patients [3]
Parenteral Nutrition Admixture	Room temperature or refrigeration	7 days	Verify specific PN formulation compatibility [5]
Prefilled Syringes	Refrigeration (2-8°C)	14 days	Protect from light; inspect before use [3]

Experimental Workflows and Procedural Diagrams

Levetiracetam Stability Testing Workflow

The following diagram illustrates the comprehensive stability testing protocol for **levetiracetam** intravenous solutions:

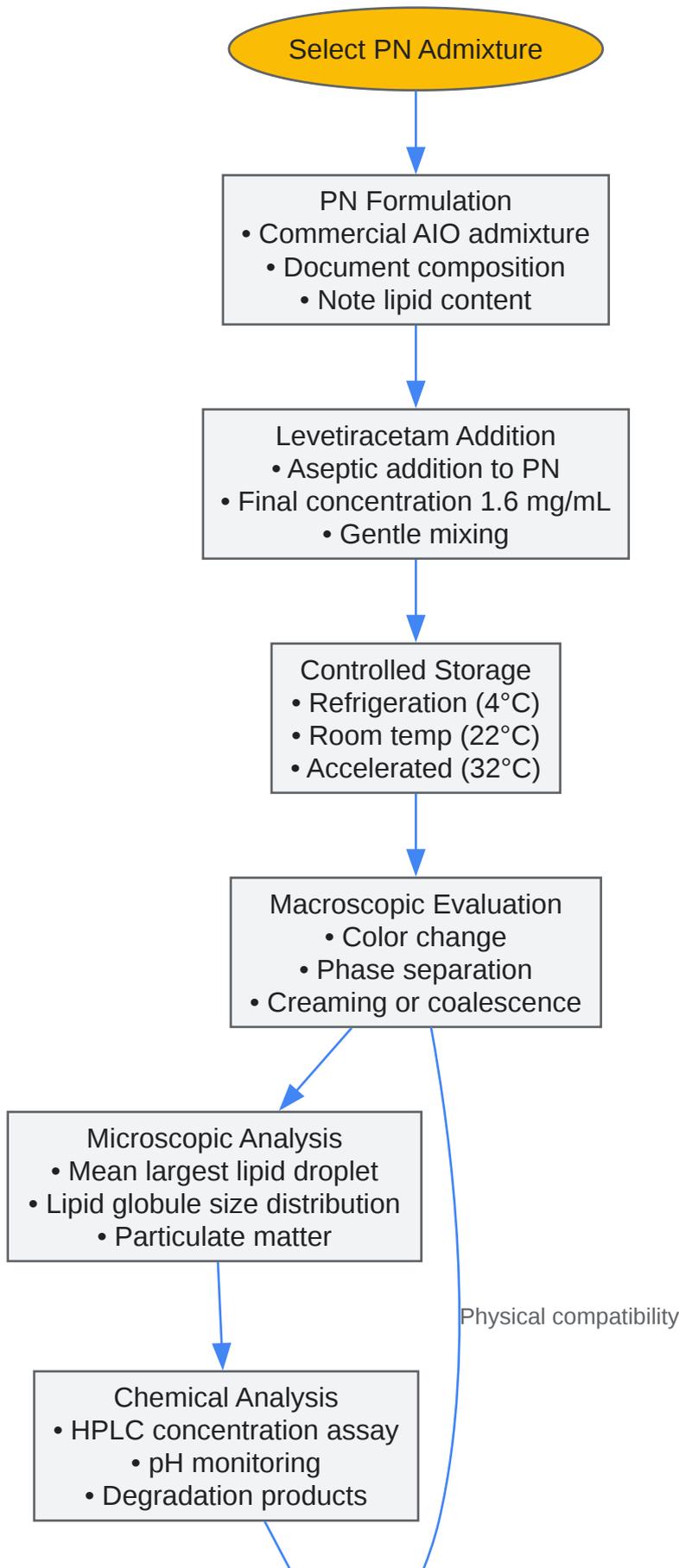


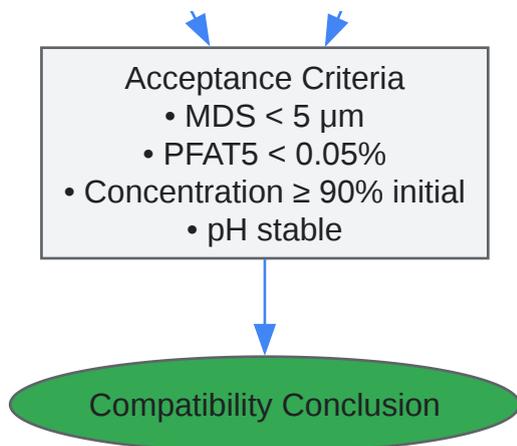


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Levetiracetam Compatibility Testing with Parenteral Nutrition

The following diagram outlines the specialized testing protocol for evaluating **levetiracetam** compatibility with parenteral nutrition admixtures:





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